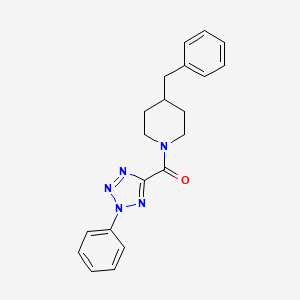

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone” is likely a complex organic molecule. It contains a benzylpiperidine group, a phenyl group, and a tetrazole group. Tetrazole compounds are known to have a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications

NR1/2B N-Methyl-D-Aspartate Receptor Antagonists

(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone, has been identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This research focused on structure-activity relationship (SAR) and improvement of ADME properties, finding several derivatives with low nanomolar activity in both binding and functional assays. Notably, these compounds demonstrated effectiveness in a formalin-induced hyperalgesia model in mice after oral administration (Borza et al., 2007).

Rearrangement in Synthesis of Analogues

A study on 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones synthesized from the reaction of different 1-substituted 4-benzhydrylidenepiperidines via CAN-mediated rearrangement revealed a facile strategy for synthesizing meperidine analogs. This highlights the compound's significance in synthetic organic chemistry (Chang et al., 2006).

Antimicrobial and Antiviral Activities

Research into the synthesis of (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones and related analogues, including (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone, has evaluated their antimicrobial and antiviral potentials. Some compounds showed selective activity against Aspergillus niger and Candida albicans, suggesting potential development as antifungal agents. Additionally, certain compounds exhibited selective activity against vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).

Crystal Structure Analysis

A study on the crystal structure of adducts like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone has contributed valuable insights into molecular geometry and intermolecular interactions. This is particularly relevant in the field of crystallography and material science (Revathi et al., 2015).

Electrochemical, Electrical, and Optical Properties

The synthesis and characterization of oligobenzimidazoles, involving derivatives of benzimidazole monomers like (2-(2, 4-dihydroxyphenyl)-1H-benzimidazol-5-yl)(phenyl) methanone, have revealed insights into their optical, electrical, electrochemical, and thermal properties. These studies are significant for their applications in materials science, particularly in the development of novel electronic and optical materials (Anand & Muthusamy, 2018).

Future Directions

Mechanism of Action

Benzylpiperidine derivatives

Compounds containing a benzylpiperidine moiety are often associated with neurological activity. They can interact with various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems .

Tetrazole derivatives

Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . They can act as bioisosteres for carboxylate groups because they have similar pKa and are deprotonated at physiological pH . Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(2-phenyltetrazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(19-21-23-25(22-19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJPSXCIKJMCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)

![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2544695.png)

![5-Fluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzenesulfonamide](/img/structure/B2544696.png)

![N-(furan-2-ylmethylcarbamothioyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2544698.png)